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Executive Summary
Centrosome amplification, a hallmark of many cancers, presents a unique vulnerability that can

be exploited for therapeutic intervention. Cancer cells with supernumerary centrosomes rely on

a mechanism called centrosome clustering to ensure bipolar spindle formation and prevent

mitotic catastrophe. The small molecule CCB02 has emerged as a promising agent that

selectively targets this process. This technical guide provides an in-depth overview of the

mechanism of action of CCB02, summarizing key quantitative data, detailing relevant

experimental protocols, and visualizing the associated signaling pathways. CCB02 disrupts the

interaction between Centrosomal Protein 4.1-Associated Protein (CPAP) and β-tubulin, leading

to enhanced microtubule nucleation at centrosomes, which in turn prevents their clustering

during mitosis. This ultimately forces cancer cells with extra centrosomes into multipolar mitosis

and subsequent cell death, while largely sparing normal cells.

Introduction
Normal cells possess a pair of centrosomes that orchestrate the formation of a bipolar mitotic

spindle, ensuring accurate chromosome segregation. In contrast, many cancer cells exhibit

centrosome amplification, a condition that should lead to multipolar mitoses and cell death.[1]

[2] However, these cancer cells often evade this fate by clustering their extra centrosomes into

two functional poles, a process critical for their survival and proliferation.[1][2] This reliance on
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centrosome clustering represents an "Achilles' heel" for cancer cells, making it an attractive

target for therapeutic development.[2]

CCB02 is a novel small molecule identified through screening for compounds that disrupt the

interaction between CPAP and tubulin.[1][3][4] This guide delves into the core mechanisms by

which CCB02 exploits the dependency of cancer cells on centrosome clustering, presenting

the foundational data and methodologies for researchers in oncology and drug development.

Quantitative Data Summary
The efficacy of CCB02 has been quantified through various in vitro and in vivo studies. The

following tables summarize the key findings.

Cell Line Cancer Type IC50 (µM) Reference

H1975T790M
Non-Small-Cell Lung

Cancer (TKI-resistant)
0.86 - 2.9 [3][5]

POP10
Non-Small-Cell Lung

Cancer
0.86 - 2.9 [3][5]

PC9
Non-Small-Cell Lung

Cancer
0.86 - 2.9 [3][5]

MDA-MB-231 Breast Cancer 0.86 - 2.9 [3][5]

BT549 Breast Cancer 0.86 - 2.9 [3][5]

Table 1: In Vitro Cytotoxicity of CCB02 in Cancer Cell Lines with Extra Centrosomes. The half-

maximal inhibitory concentration (IC50) values for CCB02 demonstrate its potency across a

range of cancer cell lines known to exhibit centrosome amplification.

Animal Model Tumor Type CCB02 Dosage Outcome Reference

Nude Mice

Human Lung

(H1975T790M)

Xenograft

30 mg/kg, p.o.,

daily

Significant anti-

tumor activity
[5]
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Table 2: In Vivo Anti-Tumor Activity of CCB02. This table highlights the significant in vivo

efficacy of CCB02 in a mouse xenograft model of non-small-cell lung cancer.

Mechanism of Action: Disrupting the CPAP-Tubulin
Interaction
The primary mechanism of action of CCB02 involves the disruption of the protein-protein

interaction between CPAP and β-tubulin.[3][4] In normal cellular processes, the binding of

tubulin to CPAP negatively regulates the recruitment of pericentriolar material (PCM) and

subsequent microtubule nucleation at the centrosome.[1][3][4]

CCB02 acts as a tubulin binder, specifically competing with CPAP for its binding site on β-

tubulin.[3][5] This competitive inhibition prevents the CPAP-tubulin interaction. The dissociation

of tubulin from CPAP leads to the activation of extra centrosomes, resulting in enhanced

recruitment of PCM and a subsequent increase in microtubule nucleation prior to mitosis.[1][3]

[6] This premature activation of microtubule nucleation at multiple centrosomes physically

prevents them from clustering into two poles.[3][6] Consequently, cancer cells with amplified

centrosomes are unable to form a pseudobipolar spindle and are forced into a multipolar

mitosis, which triggers the spindle assembly checkpoint (SAC), prolongs mitosis, and ultimately

leads to apoptotic cell death.[3][5][6]

Signaling Pathway
The signaling cascade initiated by CCB02 leading to the disruption of centrosome clustering is

depicted below.
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Caption: CCB02 signaling pathway leading to apoptosis.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of CCB02.

AlphaScreen Assay for CPAP-Tubulin Interaction
This proximity-based assay is used to identify and quantify the disruption of the CPAP-tubulin

interaction by CCB02.

Materials:

Recombinant purified GST-tagged CPAP and His-tagged β-tubulin

AlphaScreen GST Donor Beads and Nickel Chelate Acceptor Beads
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Assay buffer (e.g., PBS with 0.1% BSA)

CCB02 compound

384-well white opaque microplates

AlphaScreen-compatible plate reader

Procedure:

Prepare a dilution series of CCB02 in the assay buffer.

In a 384-well plate, add GST-CPAP and His-β-tubulin to the assay buffer.

Add the diluted CCB02 or vehicle control to the wells.

Incubate the mixture at room temperature for 1 hour to allow for protein interaction and

compound binding.

Add a mixture of AlphaScreen GST Donor and Nickel Chelate Acceptor beads to each well.

Incubate the plate in the dark at room temperature for 1-2 hours.

Read the plate on an AlphaScreen reader at an excitation of 680 nm and emission between

520-620 nm.

A decrease in the AlphaScreen signal indicates disruption of the CPAP-tubulin interaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15604034?utm_src=pdf-body
https://www.benchchem.com/product/b15604034?utm_src=pdf-body
https://www.benchchem.com/product/b15604034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare CCB02 dilutions,
GST-CPAP, His-Tubulin

Mix proteins and CCB02
in 384-well plate.

Incubate 1h.

Add AlphaScreen
Donor & Acceptor beads

Incubate 1-2h in dark

Read on AlphaScreen reader

Analyze data
(Signal vs. [CCB02])

End

 

Start

Culture and treat cells
with CCB02 on coverslips

Fix with PFA, then
permeabilize with Triton X-100

Block with BSA

Incubate with primary antibodies
(anti-γ-tubulin, anti-α-tubulin)

Incubate with fluorescent
secondary antibodies and DAPI

Mount coverslips and
image with confocal microscope

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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